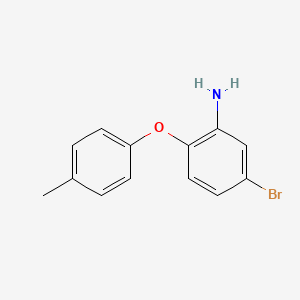

5-溴-2-(4-甲基苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

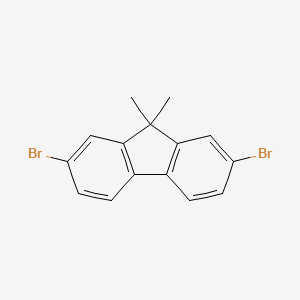

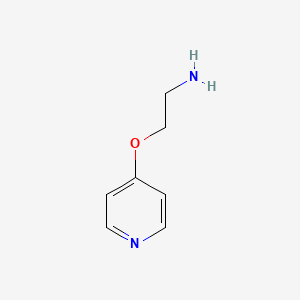

5-Bromo-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO . It is used for proteomics research .

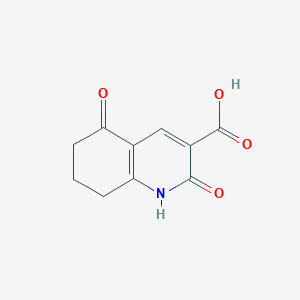

Molecular Structure Analysis

The molecular weight of 5-Bromo-2-(4-methylphenoxy)aniline is 278.14 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The molecular formula of 5-Bromo-2-(4-methylphenoxy)aniline is C13H12BrNO and its molecular weight is 278.14 . Other physical and chemical properties are not provided in the search results.科学研究应用

亲核取代反应:“5-溴-2-(4-甲基苯氧基)苯胺”会发生亲核取代反应。例如,已经研究了与乙酸根离子或氮亲核试剂的反应,展示了不同条件和反应物如何导致不同的产物(Sarma, Klein, & Otter, 1994)。

溴苯衍生物的合成:对溴苯衍生物的合成进行了研究,包括5-溴-2-(4-甲基苯氧基)苯胺,突出了其在制备各种化合物中的用途。这个过程涉及选择性溴化和重氮化,这是有机合成中关键的步骤(Weller & Hanzlik, 1988)。

酚转化为苯胺:该化合物已被用于将酚转化为苯胺,展示了一种新颖的合成方法。这涉及与溴化合物的反应,被认为是一种安全、方便和廉价的大规模制备苯胺的方法(Mizuno & Yamano, 2005)。

席夫碱的合成和表征:已经对六(4-溴-2-甲酰苯氧基)环三磷烯及其衍生物的合成和表征进行了研究,其中5-溴-2-(4-甲基苯氧基)苯胺发挥了作用。这项研究有助于了解这些化合物的结构和光谱性质(Öztürk等,2013)。

光谱研究:该化合物已经接受了傅立叶变换红外光谱和傅立叶变换拉曼光谱的研究。这项研究为其分子几何结构和振动频率提供了见解,有助于更深入地了解其物理和化学性质(Ramalingam et al., 2010)。

作用机制

Target of Action

It’s known that brominated anilines are often used in the synthesis of pharmaceuticals and dyes . They can also be used as intermediates in organic synthesis .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions . In these reactions, the bromine atom (a good leaving group) is replaced by a nucleophile .

Result of Action

Brominated anilines can potentially undergo metabolic activation to form reactive species, which can bind to cellular macromolecules and cause cellular damage .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(4-methylphenoxy)aniline can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura coupling reaction, which is often used to synthesize brominated anilines, is known to be influenced by the choice of boron reagent and the reaction conditions .

属性

IUPAC Name |

5-bromo-2-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPHEKLZVLCZMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-methylphenoxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)